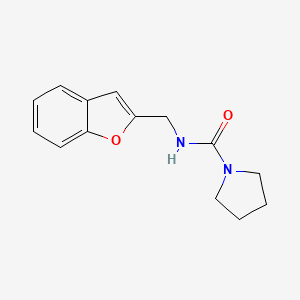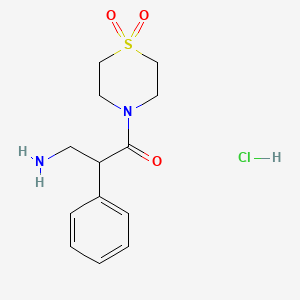
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide; hydrochloride, also known as A-366, is a novel small molecule that has been synthesized to target and inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. The inhibition of LSD1 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride inhibits the activity of LSD1 by binding to its active site and preventing the demethylation of histone H3 lysine 4 (H3K4). This leads to the accumulation of H3K4me2 and H3K4me1 marks, which are associated with gene activation. The inhibition of LSD1 by this compound leads to the upregulation of genes involved in cell differentiation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and apoptosis in cancer cells, reduce neuroinflammation, and improve cognitive function in preclinical models of Alzheimer's disease. This compound has also been shown to reduce inflammation and improve survival in preclinical models of sepsis.
実験室実験の利点と制限
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of LSD1, which makes it a valuable tool for studying the role of LSD1 in various diseases. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of this compound is that it is a small molecule inhibitor, which may limit its efficacy in certain disease contexts. Additionally, the synthesis of this compound is complex and low-yielding, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research on 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride. One area of interest is the development of more potent and selective LSD1 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of LSD1 in other diseases, such as autoimmune diseases and metabolic disorders. Finally, the development of combination therapies involving this compound and other drugs may have potential therapeutic benefits in various diseases.
合成法
The synthesis of 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride involves a multi-step process that starts with the reaction of 2-methylpropylamine with 3-pentanone to yield the intermediate product, N-(2-methylpropyl)-N-pentan-3-ylacetamide. This intermediate is then reacted with hydrochloric acid to form the final product, 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide; hydrochloride. The overall yield of the synthesis process is around 20%.
科学的研究の応用
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the inhibition of LSD1 has been shown to induce differentiation and apoptosis in cancer cells, leading to tumor growth inhibition. This compound has been shown to exhibit potent antitumor activity in preclinical models of acute myeloid leukemia, small cell lung cancer, and neuroblastoma.
In neurodegenerative disorders, LSD1 has been shown to play a role in the pathogenesis of Alzheimer's disease and Huntington's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease.
In inflammatory diseases, LSD1 has been shown to regulate the expression of pro-inflammatory cytokines. This compound has been shown to reduce inflammation and improve survival in preclinical models of sepsis.
特性
IUPAC Name |
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.ClH/c1-5-10(6-2)13(8-9(3)4)11(14)7-12;/h9-10H,5-8,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDVJAYIHFQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(CC(C)C)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)

![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)

![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)